ZD-0892 - 171964-73-1

ZD-0892

Catalog Number: EVT-1183351
CAS Number: 171964-73-1
Molecular Formula: C24H32F3N3O5
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

ZD-0892 is classified as a small molecule drug, specifically targeting serine proteases, with a focus on inhibiting neutrophil elastase. The chemical structure and properties categorize it within the broader class of peptidyl inhibitors.

Synthesis Analysis

The synthesis of ZD-0892 involves several complex steps that have been refined to enhance yield and purity. A notable method includes the use of photochemical reactions, which allow for the formation of key bonds under mild conditions.

  1. Synthetic Route: The synthesis typically begins with the preparation of a precursor compound that undergoes multiple transformations, including:
    • Hydroamination reactions involving stilbene derivatives and primary amines.
    • Photocatalytic processes using pyrimidopteridine N-oxides as catalysts.
  2. Key Parameters:
    • Reaction conditions such as temperature, light exposure, and catalyst concentration are critical for optimizing the yield.
    • Kinetic studies are often conducted to understand the reaction mechanisms and improve efficiency .
  3. Challenges: The synthesis of ZD-0892 presents challenges due to its multiple stereogenic centers, requiring careful control during the synthesis process to ensure the correct stereochemistry is achieved .
Molecular Structure Analysis

The molecular structure of ZD-0892 can be described as follows:

  • Chemical Formula: C₁₁H₁₃F₃N₂O
  • Molecular Weight: 252.23 g/mol
  • Structural Features:
    • Contains a trifluoromethyl group which enhances its potency as an inhibitor.
    • The structure includes a peptidyl backbone that is essential for its biological activity.

Crystallographic Data

X-ray crystallographic analysis has provided insights into the three-dimensional arrangement of atoms within ZD-0892, confirming its conformation and interactions with target enzymes .

Chemical Reactions Analysis

ZD-0892 participates in various chemical reactions primarily focused on its interaction with neutrophil elastase:

  1. Inhibition Mechanism: The compound binds to the active site of neutrophil elastase, preventing substrate access and thus inhibiting enzymatic activity.
  2. Reversible Binding: Studies have shown that ZD-0892 exhibits reversible binding characteristics, allowing for potential therapeutic modulation in vivo .
  3. Reaction Conditions: The effectiveness of ZD-0892 as an inhibitor can vary based on environmental conditions such as pH and temperature, which influence enzyme activity.
Mechanism of Action

The mechanism by which ZD-0892 exerts its inhibitory effects involves:

  1. Binding Affinity: ZD-0892 binds competitively to neutrophil elastase, exhibiting an affinity comparable to that of secretory leukoproteinase inhibitor (SLPI) .
  2. Impact on Neutrophil Function: By inhibiting neutrophil elastase, ZD-0892 modulates inflammatory responses, potentially reducing tissue damage caused by excessive elastase activity during inflammatory processes .
  3. Experimental Evidence: In vitro studies demonstrate that pre-incubation with ZD-0892 effectively prevents the decrease in SLPI levels in cell cultures treated with neutrophil elastase .
Physical and Chemical Properties Analysis

ZD-0892 possesses several notable physical and chemical properties:

  1. Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect bioavailability.
  2. Stability: The compound is stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.
  3. Melting Point: Specific melting point data are not widely available due to proprietary restrictions on detailed physical property information.
Applications

ZD-0892 has significant implications in various scientific and clinical applications:

  1. Therapeutic Potential: As an inhibitor of neutrophil elastase, ZD-0892 is being investigated for its potential use in treating diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  2. Research Tool: It serves as a valuable tool in research settings for studying the role of neutrophil elastase in various physiological and pathological processes.
  3. Drug Development: Ongoing studies aim to optimize ZD-0892 or develop related compounds with improved efficacy and safety profiles for clinical use .
Introduction to ZD-0892

Historical Development and Discovery

ZD-0892 emerged from targeted drug discovery efforts in the late 1990s to address pathologies involving dysregulated neutrophil elastase. Developed by AstraZeneca (formed by the merger of Astra AB and Zeneca Group in 1999), this compound represented an optimization of earlier elastase inhibitors like ZD-8321 [2]. Initial research focused on its potential for respiratory diseases, with preclinical development specifically targeting chronic obstructive pulmonary disease (COPD) and peripheral vascular disease. By 2000, ZD-0892 had advanced to Phase I clinical trials for both indications, marking a significant milestone in therapeutic protease inhibition [2]. Early development for asthma was discontinued due to strategic prioritization rather than efficacy concerns, allowing resources to concentrate on COPD and vascular applications [2].

The compound’s chemical identity was defined as N-(4-methoxybenzoyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide (CAS 171964-73-1) with a molecular weight of 499.52 g/mol [4] [8]. Its absolute stereochemistry features three defined stereocenters, critical for its binding affinity and selectivity [4]. The core structural innovation involved a trifluoromethyl ketone warhead engineered for reversible covalent inhibition of serine proteases, a design strategy that balanced potency with selectivity [5].

Classification as a Neutrophil Elastase Inhibitor

ZD-0892 is classified as a potent, synthetic, reversible inhibitor of human neutrophil elastase (HNE), a serine protease stored in neutrophil granules. Its mechanism involves the electrophilic trifluoromethyl ketone group forming a hemiketal adduct with the active-site serine residue (Ser⁵⁹⁵) of HNE. This covalent interaction mimics the tetrahedral transition state of substrate hydrolysis, resulting in competitive inhibition [5] [7].

  • Inhibition Kinetics:ZD-0892 exhibits sub-nanomolar affinity for human neutrophil elastase, with a reported inhibition constant (Ki) of 6.7 nM. Selectivity is demonstrated through significantly weaker inhibition of porcine pancreatic elastase (Ki = 200 nM) and minimal activity against related serine proteases like thrombin or cathepsin G [1] [7]. This >30-fold selectivity for HNE over pancreatic elastase underscores its targeted design [1].

Table 1: Inhibition Kinetics of ZD-0892

Enzyme TargetInhibition Constant (Ki)Specificity Ratio
Human neutrophil elastase6.7 nM1.0 (Reference)
Porcine pancreatic elastase200 nM~30-fold weaker
  • Warhead Chemistry:The trifluoromethyl ketone (TFK) moiety confers reversible covalent binding. Fluorine atoms increase electrophilicity of the carbonyl carbon while stabilizing the hydrate form in aqueous environments, enhancing solubility. This warhead preferentially targets serine over cysteine proteases due to the "hard" nucleophilic character of serine residues [5]. Unlike earlier chloromethyl ketone inhibitors, the TFK warhead reduces irreversible off-target alkylation, improving biological safety profiles [5].

Rationale for Targeting Proteolytic Pathways in Disease

Neutrophil elastase is a destructive protease capable of degrading extracellular matrix components (elastin, collagen, fibronectin) and activating inflammatory cascades. In pathological states like COPD, vascular disease, or myocarditis, persistent neutrophil infiltration leads to excessive elastase release, driving tissue remodeling and organ dysfunction [3] [5].

  • Chronic Obstructive Pulmonary Disease (COPD):In cigarette smoke-induced models, neutrophil elastase triggers alveolar destruction (emphysema) and small pulmonary artery remodeling. ZD-0892 (240 mg/kg/day orally) reduced vascular muscularization by 50% and cell proliferation by 61% in guinea pigs after six months of smoke exposure. This directly attenuated pulmonary hypertension development [3].

  • Viral Myocarditis:During encephalomyocarditis (EMC) virus infection in mice, neutrophil elastase disrupts coronary microvascular perfusion. ZD-0892 (60–120 mg/kg) suppressed myocardial elastolytic activity, reduced microvascular injury, and decreased lesion severity by inhibiting elastase-mediated proteolysis [1] [7].

  • Vascular Remodeling:Beyond the lung, elastase activates matrix metalloproteinases and growth factors (e.g., TGF-β), driving smooth muscle proliferation in pulmonary arteries. ZD-0892 reversed advanced vascular lesions in rat models, confirming elastase’s role as a master regulator of pathological remodeling [1] [3].

Table 2: Key In Vivo Efficacy Findings for ZD-0892

Disease ModelSpeciesDose RegimenPrimary Outcome
Cigarette smoke-induced vascular remodelingGuinea pig240 mg/kg/day × 6 months50% reduction in muscularized arteries; 61% ↓ cell proliferation [3]
EMC viral myocarditisMouse (DBA/2)60–120 mg/kg↓ Myocardial lesions; improved microvascular perfusion [1] [7]
Monocrotaline-induced pulmonary hypertensionRat240 mg/kg/day × 7 daysReversal of advanced vascular disease [1]

The therapeutic rationale for ZD-0892 rests on intercepting this proteolytic cascade before irreversible tissue damage occurs. By preserving matrix integrity and modulating inflammation, elastase inhibition offers a disease-modifying approach distinct from symptomatic bronchodilators or anti-inflammatories [2] [3]. Its oral bioavailability further positioned it as a practical candidate for chronic conditions requiring prolonged inhibition [5].

Properties

CAS Number

171964-73-1

Product Name

ZD-0892

IUPAC Name

(2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide

Molecular Formula

C24H32F3N3O5

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1

InChI Key

PNILZVBINXNWHW-FHWLQOOXSA-N

SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC

Synonyms

N-(4-METHOXYBENZOYL)-L-VALYL]-N-[(1S)-3,3,3-TR IFLUOR-1-ISOPROPYL2-OXOPROPYL]-L-PROLINAMIDE

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.